molecular formula C19H24N4O3 B2518399 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide CAS No. 1448140-79-1

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide

Cat. No. B2518399
CAS RN: 1448140-79-1
M. Wt: 356.426
InChI Key: JTWAPNJGGABUCH-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Acrylamide derivatives have been synthesized and evaluated for their antitumor activities. For instance, the synthesis of novel pyrimidiopyrazole derivatives, including acrylamide compounds, has demonstrated significant in vitro antitumor activity against certain cancer cell lines, such as HepG2. These compounds were evaluated using molecular docking and density functional theory (DFT) studies to understand their interaction with biological targets and their electronic properties (Fahim et al., 2019).

Antioxidant Activities

Acrylamide derivatives have also been investigated for their antioxidant properties. The synthesis of indane-amide containing heterocyclic compounds, including acrylamide derivatives, showed promising antioxidant activities. These compounds could have potential applications in the development of neuroprotective or cardioprotective agents due to their antioxidant properties (Mohamed & El-Sayed, 2019).

Precursors for Synthesis of Pyrimidine Derivatives

Acrylamide compounds have been utilized as precursors in the synthesis of pyrimidine derivatives. For example, methyl 3-(dimethylamino) acrylates containing various functional groups were synthesized and reacted with amidines to produce substituted pyrimidones. These reactions showcase the versatility of acrylamide derivatives in heterocyclic chemistry and their potential in synthesizing biologically active compounds (Sokolenko et al., 2017).

Fluorescence Studies and Binding Interactions

The fluorescent properties of acrylamide derivatives have been explored in studies involving their interactions with proteins such as bovine serum albumin (BSA). These studies provide insights into the binding mechanisms and potential applications of these compounds in biological assays and sensor development (Meng et al., 2012).

Molecular Docking and Biological Evaluation

Acrylamide derivatives have been subject to molecular docking studies to predict their interactions with biological targets. Such studies, combined with biological evaluations, have highlighted the potential of these compounds in drug development, particularly in targeting enzymes or receptors involved in disease pathogenesis (Fahim & Shalaby, 2019).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-12-18(13(2)21-19(20-12)23(3)4)22-17(24)10-8-14-7-9-15(25-5)16(11-14)26-6/h7-11H,1-6H3,(H,22,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWAPNJGGABUCH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.